Elevated Fusion Enthalpy vs. Shorter Chains
Perfluoroeicosane (C20F42) exhibits a significantly higher fusion enthalpy compared to its shorter-chain analog, perfluorohexadecane (C16F34). Experimental differential scanning calorimetry (DSC) data provides direct quantitative comparison, demonstrating that the energy required for the solid-to-liquid phase transition is approximately 30% greater for the C20 compound [1].
| Evidence Dimension | Fusion Enthalpy (ΔH_fus) |
|---|---|
| Target Compound Data | 50.3 ± 0.3 kJ·mol⁻¹ |
| Comparator Or Baseline | Perfluorohexadecane (C16F34): 38.7 ± 0.1 kJ·mol⁻¹ |
| Quantified Difference | 11.6 kJ·mol⁻¹ higher (approximately 30% increase) |
| Conditions | Differential Scanning Calorimetry (DSC) at fusion temperature (T_fus = 436.2 K for Perfluoroeicosane; T_fus = 399.7 K for Perfluorohexadecane) [1]. |
Why This Matters
This quantifies the higher thermal energy barrier for melting, which is a direct indicator of stronger intermolecular cohesion in the solid state, making C20F42 more suitable for applications requiring dimensional stability and solid-phase performance at elevated temperatures.
- [1] Hasty, D., Drapekin, J., Subramanian, T., Winter, T.C., Chickos, J.S., Samarov, A.A., Yermalayeu, A.V., Verevkin, S.P. Applications of Correlation Gas Chromatography and Transpiration Studies for the Evaluation of the Vaporization and Sublimation Enthalpies of Some Perfluorinated Hydrocarbons. J. Chem. Eng. Data 2012, 57, 8, 2350-2359. View Source
